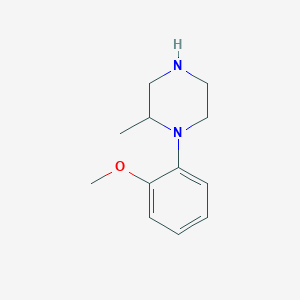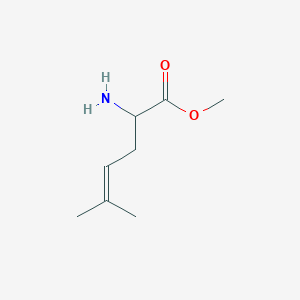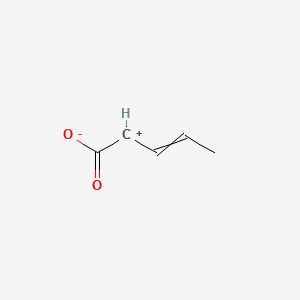
Penta-2,3-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Penta-2,3-dienedioic acid is an allene-containing dicarboxylic acid.
- It was the first allene to be synthesized, back in 1887. its structure was initially thought to be a propyne core rather than an allene.
- The correct structural isomeric identity was not determined until 1954 .
準備方法
- The synthetic routes for Penta-2,3-dienedioic acid involve the reaction of appropriate starting materials.
- One common method is the oxidative cleavage of 1,3-butadiene using ozone (O₃) followed by reduction with zinc (Zn) or sodium borohydride (NaBH₄).
- Industrial production methods may vary, but this compound is typically synthesized in laboratories.
化学反応の分析
- Penta-2,3-dienedioic acid can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction of the double bonds yields saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions.
- Common reagents include ozone (for oxidative cleavage), reducing agents (such as NaBH₄), and various acids or bases.
- Major products depend on reaction conditions and substituents.
科学的研究の応用
Chemistry: Penta-2,3-dienedioic acid serves as a model compound for studying allenes and their reactivity.
Biology and Medicine: Research explores its potential as a building block for bioactive molecules.
Industry: Limited industrial applications, but its unique structure inspires synthetic chemistry.
作用機序
- The exact mechanism of action for Penta-2,3-dienedioic acid is not extensively studied.
- It likely interacts with enzymes or receptors due to its unsaturated nature.
- Further research is needed to elucidate specific molecular targets and pathways.
類似化合物との比較
- Penta-2,3-dienedioic acid is unique due to its allene structure.
- Similar compounds include other dicarboxylic acids (e.g., maleic acid, fumaric acid) and allenes (e.g., Penta-2,4-dienoic acid) .
特性
IUPAC Name |
pent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSMUELHYPTFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH+]C=CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592774 |
Source


|
| Record name | Penta-2,3-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-20-1 |
Source


|
| Record name | Penta-2,3-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
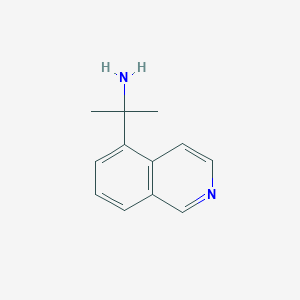
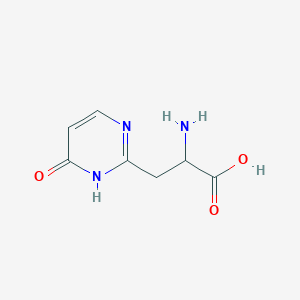
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
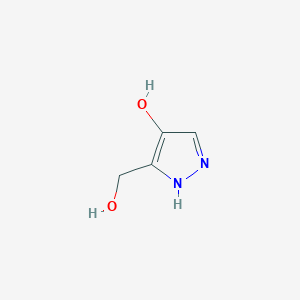
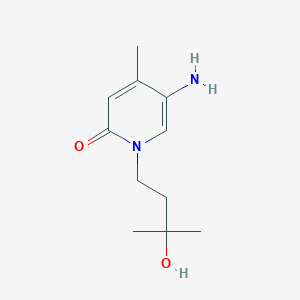
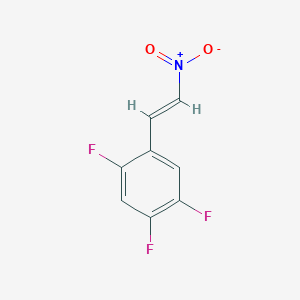
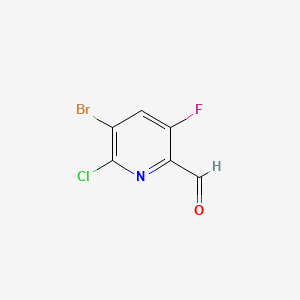
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
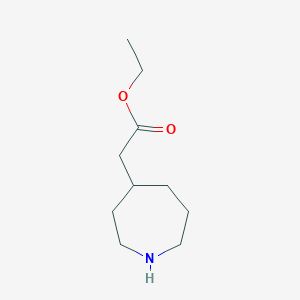
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
